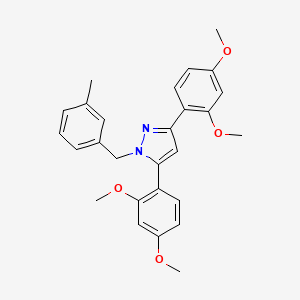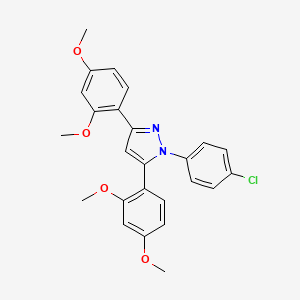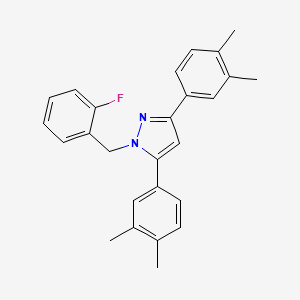![molecular formula C19H13BrN6O B10922582 2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922582.png)
2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, formimidate derivatives, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: As a CDK2 inhibitor, it shows potential in cancer treatment by selectively targeting tumor cells.
Biological Studies: The compound has been used in studies to understand cell cycle progression and apoptosis induction.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Mechanism of Action
The compound exerts its effects primarily through CDK2 inhibition. CDK2 is a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also act as CDK2 inhibitors but may have different substitution patterns and functional groups.
Thioglycoside Derivatives: These compounds share a similar core structure but have different substituents, leading to variations in biological activity.
Uniqueness
2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its CDK2 inhibitory activity and selectivity . This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C19H13BrN6O |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
4-[3-[(4-bromophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13BrN6O/c20-14-4-6-15(7-5-14)27-10-12-2-1-3-13(8-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24) |
InChI Key |
VNKDENZBNFPKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10922503.png)

![{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10922535.png)
![2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10922537.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922544.png)
![methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10922545.png)

![1-benzyl-6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922552.png)
![5-(3-nitrophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922554.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922557.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole](/img/structure/B10922565.png)


